N-benzyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
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Overview
Description
N-benzyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 1,3,4-oxadiazole ring: This can be achieved by reacting phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form the oxadiazole ring.
Indole synthesis: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling reactions: The final step involves coupling the oxadiazole and indole moieties with benzyl acetamide using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nucleophiles, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-benzyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer and antimicrobial agent due to its ability to interact with biological targets.
Pharmacology: It has been investigated for its anti-inflammatory and antiviral properties.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide: Lacks the indole moiety, which may affect its biological activity.
2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole: Lacks the benzyl acetamide group, which may influence its solubility and pharmacokinetics.
Uniqueness
N-benzyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is unique due to its combination of the oxadiazole, indole, and benzyl acetamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-benzyl-2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c30-23(26-15-18-9-3-1-4-10-18)17-29-16-21(20-13-7-8-14-22(20)29)25-28-27-24(31-25)19-11-5-2-6-12-19/h1-14,16H,15,17H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBRCFJTVSESFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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